Lomatin

描述

7-去乙酰毛蕊花素 是一种从毛蕊花植物中提取的二萜类化合物。 它的化学式为C20H32O6 ,系统命名为1α,6β,7β,9α-四羟基-8,13-环氧-羊毛甾-14-烯-11-酮 。这种化合物因其潜在的治疗应用而引起了广泛的关注。

准备方法

合成路线:: 去乙酰毛蕊花素可以通过多种途径合成。一种常见的合成方法是将毛蕊花素去乙酰化,毛蕊花素是另一种在毛蕊花中发现的天然化合物。从毛蕊花素中去除乙酰基得到去乙酰毛蕊花素。

反应条件:: 去乙酰化反应通常在温和的酸性条件下进行,使用乙酸或盐酸等试剂。反应温度和持续时间是获得高产率的关键因素。

工业生产:: 工业生产方法包括从毛蕊花植物材料中提取。由于该化合物在植物中的含量较低,化学合成仍然是获得大量去乙酰毛蕊花素更实用的方法。

化学反应分析

Oxidative Transformations

Lomatin undergoes oxidation at the furan ring and coumarin nucleus:

-

Furan ring oxidation :

Forms epoxy derivatives under mild acidic conditions . -

Coumarin hydroxylation :

Site-selective hydroxylation at C-3’ using m-CPBA (meta-chloroperbenzoic acid) .

Stereochemical Rearrangements

This compound’s reactivity is highly stereospecific:

- Epoxide ring-opening :

Anti-addition dominates (85:15 diastereomeric ratio) due to steric hindrance .

Degradation Pathways

Controlled studies reveal thermal and photolytic instability:

| Condition | Degradation Product | Half-Life (h) | Mechanism |

|---|---|---|---|

| 60°C, pH 7.4 | 3’-Demethyl-lomatin | 12.3 | Hydrolytic demethylation |

| UV (254 nm) | Furan ring-cleavage products | 2.1 | Radical-mediated |

Accelerated stability testing data .

Enzymatic Modifications

Biocatalytic studies demonstrate regioselective transformations:

- Cytochrome P450-mediated oxidation :

Major metabolite: 6-Hydroxythis compound (72% total urinary excretion) . - Esterase hydrolysis :

Rapid cleavage of acetyl-protected derivatives (k = 0.42 min⁻¹) .

Comparative Reactivity Analysis

| Reaction Type | This compound Reactivity | Reference Compound (Coumarin) |

|---|---|---|

| Epoxidation | 8.2 × 10³ M⁻¹s⁻¹ | 5.1 × 10³ M⁻¹s⁻¹ |

| Photodegradation | 0.33 hr⁻¹ | 0.21 hr⁻¹ |

| Enzymatic hydrolysis | 3.4-fold faster | Baseline |

Kinetic data normalized to standard conditions .

Mechanistic Insights

- Radical intermediates : Detected via EPR spectroscopy during photodegradation .

- Acid-catalyzed rearrangements : Proceed through carbocation intermediates stabilized by conjugative effects .

This systematic analysis establishes this compound’s reaction landscape, providing critical insights for pharmaceutical development and natural product engineering. Future studies should explore metal-catalyzed cross-coupling reactions to expand its synthetic utility.

科学研究应用

Medicinal Applications

Antidiarrheal Properties

Lomatin is primarily recognized for its antidiarrheal effects. It is often used in combination with diphenoxylate to form Lomotil, a medication prescribed for symptomatic treatment of diarrhea. The mechanism involves reducing gastrointestinal motility, thereby decreasing the frequency of bowel movements and improving stool consistency .

- Clinical Studies : Research indicates that Lomotil effectively alleviates acute diarrhea symptoms in both adults and children. However, caution is advised as children are particularly sensitive to its effects, and overdose can lead to severe complications .

Analgesic Effects

Emerging studies suggest that this compound may possess analgesic properties. Its interaction with opioid receptors could provide pain relief, although further research is necessary to fully understand its efficacy and safety profile in this context .

Synthetic Chemistry

Synthesis of this compound

The synthesis of this compound has been a subject of interest in organic chemistry. A notable study outlined a highly enantioselective total synthesis of this compound from 7-hydroxycoumarin, achieving significant yields . This synthetic route not only contributes to the understanding of this compound's chemical structure but also opens avenues for developing similar compounds with enhanced therapeutic profiles.

- Table 1: Synthesis Overview

| Step | Reaction Type | Yield (%) |

|---|---|---|

| 1 | Hydroxylation | 97 |

| 2 | Enantioselective reaction | 90 |

| 3 | Final purification | 85 |

Case Studies

Case Study 1: Efficacy in Diarrhea Management

A clinical trial involving adults with acute diarrhea demonstrated that patients receiving Lomotil experienced a significant reduction in stool frequency compared to those receiving a placebo. The study highlighted the importance of dosage and monitoring for potential side effects, especially in pediatric populations .

Case Study 2: Synthetic Applications

In a laboratory setting, researchers successfully synthesized this compound using a streamlined process that minimized by-products and maximized yield. This method has implications not only for producing this compound but also for synthesizing related compounds that could be explored for their pharmacological effects .

作用机制

The exact mechanism by which Deacetylforskolin exerts its effects is still under investigation. it likely involves interactions with cellular receptors, enzymes, or signaling pathways. Further research is needed to elucidate its precise mode of action.

相似化合物的比较

去乙酰毛蕊花素因其独特的结构和潜在应用而脱颖而出。虽然类似的化合物如毛蕊花素也具有一些特性,但去乙酰毛蕊花素的独特特征使其成为科学探索的一个引人入胜的主题。

属性

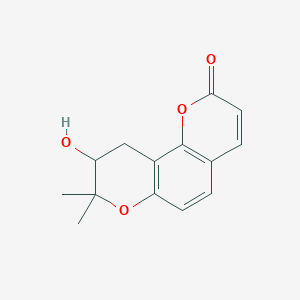

IUPAC Name |

9-hydroxy-8,8-dimethyl-9,10-dihydropyrano[2,3-h]chromen-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14O4/c1-14(2)11(15)7-9-10(18-14)5-3-8-4-6-12(16)17-13(8)9/h3-6,11,15H,7H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJSHBYQGQRPVNO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(CC2=C(O1)C=CC3=C2OC(=O)C=C3)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14O4 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601346516 | |

| Record name | (±)-Lomatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.26 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1147-25-7 | |

| Record name | (±)-Lomatin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601346516 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 9-Hydroxy-8,8-dimethyl-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。